![molecular formula C16H18F3N3O4S B2839935 N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1705927-33-8](/img/structure/B2839935.png)
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
The compound you mentioned is a sulfonamide derivative, which is a functional group characterized by the R-SO2-NH2 structure. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecule contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a tetrahydropyran ring, which is a six-membered ring with one oxygen atom. The trifluoromethoxy group is attached to a benzene ring, which is further connected to the rest of the molecule via a sulfonamide linkage .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonyl chloride and amine . The pyrazole ring might undergo reactions typical for aromatic heterocycles, such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the substituents on the rings. Factors such as polarity, molecular weight, and the presence of hydrogen bond donors and acceptors would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Characterization of Celecoxib Derivatives
A study by Küçükgüzel et al. (2013) explored novel derivatives of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethoxy)benzenesulfonamide. These compounds exhibited anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase activities. This study suggests the potential of these derivatives for therapeutic applications.
Conformation Differences in Sulfonamide Derivatives
Borges et al. (2014) investigated conformation differences in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides. The study highlights the significance of molecular conformation in the biological activity of these compounds, suggesting implications for drug design and development.
Herbicidal Activity
Eussen et al. (1990) conducted research on N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, a group of compounds with interesting herbicidal activity. Their study demonstrates the compounds' potential in agriculture, particularly for controlling dicotyledonous weed species.
Synthesis and Biological Evaluation of Cyclooxygenase-2 Inhibitors
A study by Penning et al. (1997) discusses the synthesis and evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives as inhibitors of cyclooxygenase-2 (COX-2). This work is crucial in understanding the pharmacological potential of these compounds in treating conditions like arthritis.
Antibacterial and Antifungal Activity
Hassan (2013) reported on the synthesis and antimicrobial activity of new pyrazoline and pyrazole derivatives. Their findings indicate the effectiveness of these compounds against various bacteria and fungi, highlighting their potential use in developing new antimicrobial agents.
Effects on Pathological Pain Model in Mice
Lobo et al. (2015) explored the effects of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides on a pathological pain model in mice. They found that some compounds had anti-hyperalgesic and anti-edematogenic effects, suggesting their potential as pain management drugs.
Inducing Triple Response in Arabidopsis
Oh et al. (2017) found that certain sulfonamides, including N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide, can induce a triple response in Arabidopsis, a model plant. This discovery has implications for studying plant hormone signaling and development.
Future Directions
properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O4S/c17-16(18,19)26-14-1-3-15(4-2-14)27(23,24)21-13-9-20-22(11-13)10-12-5-7-25-8-6-12/h1-4,9,11-12,21H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULCLMKLMRTURV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethoxy)benzenesulfonamide |
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